2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide
Description
This compound features a central acetamide scaffold substituted with a 4-isopropylphenyl group and a thioether-linked 5-(3-bromophenyl)oxazol-2-yl moiety. The 3-bromophenyl group introduces steric bulk and electron-withdrawing effects, while the oxazole ring contributes to π-π stacking interactions. Structural characterization via IR, NMR, and MS would align with methods described for analogous compounds in and .
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2S/c1-13(2)14-6-8-17(9-7-14)23-19(24)12-26-20-22-11-18(25-20)15-4-3-5-16(21)10-15/h3-11,13H,12H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRYJCCFDDEQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as an α-haloketone with an amide.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thioether formation: The oxazole derivative can be reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxazole ring or the bromophenyl group, potentially leading to dehalogenation or ring opening.
Substitution: The bromophenyl group is a site for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or ring-opened derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on heterocyclic cores, substituents, and biological activities.
Key Comparative Insights
Heterocyclic Core Influence: The target compound’s oxazole core (vs. thiadiazole in 5e or pyridazinone in ) may enhance π-π interactions in receptor binding but reduce metabolic stability compared to saturated heterocycles. Thiazolidinedione derivatives (e.g., compound 5e in ) exhibit distinct hydrogen-bonding capacity due to the dione moiety, unlike the oxazole’s aromatic nitrogen.
The 4-isopropylphenyl group (shared with compound 5e in ) enhances lipophilicity, which may improve blood-brain barrier penetration compared to polar substituents like methoxy ( ).
Biological Activity: Benzooxazole-thioacetamides (e.g., 12e ) show potent cytotoxicity (IC₅₀: 8.2 µM) via apoptosis induction (↑BAX, ↓Bcl-2). The target compound’s bromophenyl group may further enhance pro-apoptotic effects due to greater halogen size. Pyridazinone derivatives ( ) target FPR2 receptors, suggesting the acetamide scaffold’s versatility in divergent pathways. The oxazole core in the target compound may shift receptor specificity.
Physicochemical Properties: Thiadiazole derivatives (e.g., 5e ) exhibit moderate melting points (132–134°C), while the target compound’s bulkier substituents may elevate its melting point, reducing solubility.
Contradictions and Gaps
Biological Activity
The compound 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a member of the oxazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 431.3 g/mol . The structure includes:
- An oxazole ring , which contributes to its biological activity.
- A bromophenyl group , enhancing its reactivity.
- A thioether linkage , which may influence its binding properties.
Synthesis
The synthesis of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide typically involves several steps:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Bromination : The introduction of the bromophenyl group is performed using brominating agents.
- Thioether Formation : The thioether linkage is formed through reactions with thiol compounds under basic conditions.
Biological Activity
Research indicates that compounds similar to 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide exhibit significant biological activities, particularly as inhibitors of various enzymes involved in metabolic pathways.
Antimicrobial Activity
Oxazole derivatives have shown promising antimicrobial properties. For instance, studies demonstrate that certain oxazole-containing compounds inhibit the growth of various pathogens by targeting critical enzymes involved in nucleotide synthesis, such as inosine monophosphate dehydrogenase (IMPDH) .
Anti-inflammatory and Analgesic Effects
Similar compounds have demonstrated anti-inflammatory and analgesic activities. For example, oxazolone derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . In a study involving writhing tests and hot plate assays, certain oxazolones exhibited significant analgesic effects, suggesting potential therapeutic uses in pain management .
The mechanism of action for 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(4-isopropylphenyl)acetamide likely involves:
- Enzyme Inhibition : The compound may bind to specific enzymes through hydrogen bonding and hydrophobic interactions, leading to conformational changes that inhibit their activity.
- Receptor Modulation : The unique structural features allow it to interact with various receptors, potentially modulating their functions.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
